molecular formula C16H20N2O2 B8138881 5-Amino-1-(Cyclopropylmethyl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One

5-Amino-1-(Cyclopropylmethyl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One

Cat. No.: B8138881
M. Wt: 272.34 g/mol
InChI Key: SRCHEUDKGHRHNB-UHFFFAOYSA-N
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Description

5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One is a complex heterocyclic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of an indoline and pyran ring system, which is connected through a spiro carbon. Such structures are often of interest in medicinal chemistry due to their potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole core . This is followed by a series of steps to introduce the spirocyclic pyran ring and the amino group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, solvent selection, and reaction condition optimization to ensure the process is efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups depending on the nucleophile employed .

Scientific Research Applications

5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic indoline derivatives and pyran-containing molecules. Examples include spiro[indoline-3,4’-pyran] derivatives and spirooxindoles.

Uniqueness

What sets 5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One apart is its specific combination of functional groups and the presence of the cyclopropylmethyl moiety. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1-(cyclopropylmethyl)spiro[indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-12-3-4-14-13(9-12)16(5-7-20-8-6-16)15(19)18(14)10-11-1-2-11/h3-4,9,11H,1-2,5-8,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCHEUDKGHRHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)N)C4(C2=O)CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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